2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Overview
Description
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is a fluorinated organic compound with the molecular formula C3O3F6S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of tetrafluoroethylene with sulfur trioxide to form the intermediate compound, which is then further reacted with propanoyl fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle highly reactive fluorinated chemicals. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while oxidation can produce sulfonic acids .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride exerts its effects involves its ability to interact with various molecular targets. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological labeling .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another fluorinated compound with similar reactivity but different applications.
2,2,3,3-Tetrafluoro-1-propanol: A related compound used as a solvent and in the synthesis of water-repellent agents.
Uniqueness
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is unique due to its specific combination of fluorine atoms and the fluorosulfonyl group, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in applications where other fluorinated compounds may not be suitable .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O3S/c4-1(10)2(5,3(6,7)8)13(9,11)12 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIPZJHEFTGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)S(=O)(=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446486 | |
Record name | 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754-41-6 | |
Record name | 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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